N-Benzyl-D-glucamine

Description

BenchChem offers high-quality N-Benzyl-D-glucamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-D-glucamine including the price, delivery time, and more detailed information at info@benchchem.com.

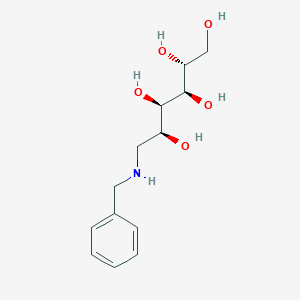

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNAHMSFQNFFSO-UMSGYPCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264564 | |

| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-48-3 | |

| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl-D-glucamine chemical properties and structure

An In-depth Technical Guide to N-Benzyl-D-glucamine: Properties, Synthesis, and Applications

Introduction

N-Benzyl-D-glucamine is a polyhydroxylated secondary amine, an amino sugar derivative that merges the structural features of D-glucose and benzylamine. This unique combination imparts a valuable set of properties, including high water solubility, chirality, and the ability to act as a chelating agent. While its direct therapeutic applications are limited, it serves as a crucial intermediate and a powerful tool in various facets of pharmaceutical development and chemical synthesis. Its utility is most pronounced in the resolution of racemic mixtures and as a scaffold for creating more complex molecules with targeted biological activities. This guide provides an in-depth exploration of the chemical and structural properties of N-Benzyl-D-glucamine, its synthesis, and its significant applications for researchers in drug development and organic chemistry.

Chemical Structure and Physicochemical Properties

The foundational characteristics of N-Benzyl-D-glucamine arise directly from its hybrid structure: a linear glucose-derived chain providing hydrophilicity and multiple chiral centers, and a benzyl group conferring a degree of lipophilicity and aromatic character.

IUPAC Name: 6-(benzylamino)hexane-1,2,3,4,5-pentol[1] Synonyms: N-Benzyl-D-glucamine CAS Number: 74410-48-3[2] Molecular Formula: C₁₃H₂₁NO₅[1][3] Molecular Weight: 271.31 g/mol [1]

Molecular Structure

The structure consists of a D-glucamine backbone, which is a reduced form of D-glucosamine, where the aldehyde group is reduced to a primary alcohol. The amino group at the C1 position is substituted with a benzyl group.

Caption: 2D Structure of N-Benzyl-D-glucamine.

The D-glucamine portion contains five hydroxyl groups, making the molecule highly soluble in polar solvents like water and ethanol. The benzyl group introduces lipophilicity, which is crucial for its function in certain applications, such as enhancing the ability of its derivatives to cross cell membranes.[4]

Physicochemical Data

The physical properties of N-Benzyl-D-glucamine are summarized in the table below. These properties are critical for its handling, formulation, and application in experimental protocols.

| Property | Value | Source(s) |

| Molecular Weight | 271.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 133-136 °C | [5] |

| Solubility | Highly soluble in water and ethanol; insoluble in ether and chloroform. | [5] |

| XLogP3 | -1.9 | [1] |

The negative XLogP3 value indicates the high hydrophilicity of the molecule, dominated by the five hydroxyl groups and the secondary amine.

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The key characteristic signals for N-Benzyl-D-glucamine are outlined below.

| Spectroscopy | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | ~7.2-7.4 ppm (multiplet, 5H)~3.5-4.0 ppm (multiplet)~2.5-3.0 ppm (multiplet) | Protons of the aromatic benzyl ring.Protons on the glucamine backbone (C2-C6) adjacent to hydroxyl groups.Protons on C1 adjacent to the nitrogen. |

| ¹³C NMR | ~127-130 ppm~60-80 ppm | Aromatic carbons of the benzyl group.Carbons of the polyol chain (glucamine backbone). |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad)~3030 cm⁻¹ (weak)~2850-2950 cm⁻¹~1600, 1495, 1450 cm⁻¹ | O-H and N-H stretching from hydroxyl and amine groups.Aromatic C-H stretching.Aliphatic C-H stretching.C=C stretching of the aromatic ring. |

Note: Specific chemical shifts in NMR can vary depending on the solvent used (e.g., D₂O, DMSO-d₆).

Synthesis and Purification

N-Benzyl-D-glucamine is typically synthesized via the reductive amination of D-glucose with benzylamine. This is a robust and efficient two-step, one-pot reaction.

Synthesis Workflow

The process involves the initial formation of a Schiff base (imine) between the aldehyde group of D-glucose and the primary amine of benzylamine, followed by in-situ reduction of the imine to the secondary amine.

Caption: Reductive amination synthesis of N-Benzyl-D-glucamine.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

D-Glucose (1.0 eq)

-

Benzylamine (1.0 eq)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Ethanol (for crystallization)

Procedure:

-

Dissolution: Dissolve D-glucose in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.

-

Imine Formation: Add benzylamine dropwise to the glucose solution at room temperature. Stir the mixture for 1-2 hours. The open-chain aldehyde form of glucose reacts with the amine to form an imine intermediate in equilibrium.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride in small portions over 30-60 minutes. Causality Note: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the complete reduction of the imine.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to neutral (~7) with dilute hydrochloric acid.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification by Crystallization: The resulting aqueous residue is often a thick syrup. The product is purified by recrystallization from a suitable solvent system, typically ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to a constant weight.

Key Applications in Research and Development

N-Benzyl-D-glucamine's structure makes it a versatile tool in several scientific domains.

Chiral Resolving Agent

One of the most significant applications of N-Benzyl-D-glucamine is in the separation of enantiomers.[6] As a chiral base, it can react with a racemic mixture of a chiral acid to form a pair of diastereomeric salts.

Mechanism of Resolution: (R,S)-Acid + (D)-N-Benzyl-D-glucamine → [(R)-Acid:(D)-Base] + [(S)-Acid:(D)-Base]

The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.[6] The less soluble diastereomer precipitates from the solution, is isolated by filtration, and then the pure enantiomer of the acid is recovered by cleaving the salt with a strong acid. This method has been successfully patented for the resolution of racemic ibuprofen to isolate the more active (S)-ibuprofen.[7][8]

Chelating Agent for Heavy Metals

While N-Benzyl-D-glucamine itself has some metal-chelating ability, it is more commonly used as a precursor to synthesize more potent chelating agents. The N-benzylglucamine dithiocarbamate (BGDTC) derivative is a well-researched agent for chelating and mobilizing toxic heavy metals, particularly cadmium (Cd).[4]

-

Role of the Glucamine Moiety: The polyol structure enhances water solubility and provides multiple coordination sites for metal ions.

-

Role of the Dithiocarbamate Group: This functional group is a powerful bidentate ligand that strongly binds to soft metals like cadmium and mercury.

-

Role of the Benzyl Group: The lipophilicity conferred by the benzyl group enhances the molecule's ability to cross cell membranes, allowing it to chelate and remove intracellular metal deposits.[4]

Studies have shown that BGDTC can significantly enhance the excretion of cadmium from primary storage organs like the liver and kidneys, offering a protective effect against metal-induced toxicity.[4]

Scaffold in Drug Development

The biocompatible nature of the glucamine moiety makes it an attractive scaffold for drug design.

-

Targeted Drug Delivery: Cancer cells often overexpress glucose transporters (GLUTs) to meet their high energy demands. By conjugating a cytotoxic agent (like a benzyl derivative) to a glucose-based molecule, it is possible to enhance the selective uptake of the drug into cancer cells, potentially increasing efficacy while reducing systemic toxicity.[9]

-

Improving Solubility: The hydrophilic glucamine tail can be attached to poorly soluble drug candidates to improve their aqueous solubility and overall pharmacokinetic profile.

Safety and Handling

According to available Safety Data Sheets (SDS), N-Benzyl-D-glucamine requires standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Ensure adequate ventilation in the handling area.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

Always consult the most current SDS from the supplier before handling the chemical.

Conclusion

N-Benzyl-D-glucamine is a multifaceted chemical compound whose value lies not in direct bioactivity, but in its enabling role in pharmaceutical and chemical processes. Its unique combination of a chiral, hydrophilic polyol backbone and a lipophilic aromatic group makes it an effective chiral resolving agent, a precursor for potent heavy metal chelators, and a promising scaffold for the development of targeted therapeutics. For researchers and drug development professionals, a thorough understanding of its properties and synthesis is key to leveraging its full potential in creating purer, safer, and more effective chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14777110, N-Benzyl-D-Glucamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11737328, N-Benzyl-D-glucamine. Retrieved from [Link].

-

Li, Y., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Retrieved from [Link].

-

Fernandez, A., et al. (2020). Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Journal of the American Chemical Society. Retrieved from [Link].

- Google Patents (1996). WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine.

-

Wikipedia (n.d.). Chiral resolution. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link].

-

Chemistry Steps (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

- Kurashina, M., et al. (2022). Syntheses of D-glucamine and N-methyl-D-glucamine modified chitosan for boron adsorption. Modern Physics Letters B, 36(16), 2242001.

- Google Patents (n.d.). CN101863793A - Synthesizing method of N-methyl glucamine.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8567, N-Methyl-D-glucamine. Retrieved from [Link].

- Google Patents (1996). WO 96/19431.

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119). Retrieved from [Link].

-

University of Notre Dame (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link].

-

Hyma Synthesis Pvt. Ltd (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

-

Wikipedia (n.d.). Penicillin. Retrieved from [Link].

-

Fengchen (n.d.). N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9. Retrieved from [Link].

-

ResearchGate (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Ethyl-D-glucamine for Drug Delivery: A High-Quality Chemical from a Trusted Manufacturer. Retrieved from [Link].

Sources

- 1. N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine | C13H21NO5 | CID 14777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine | 74410-48-3 [chemicalbook.com]

- 3. N-Benzyl-D-glucamine | C13H21NO5 | CID 11737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzylglucamine Dithiocarbamate [benchchem.com]

- 5. N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. WO1996019431A1 - Resolution of ibuprofen using a n-alkyl-d-glucamine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.fr [fishersci.fr]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N-Benzyl-D-glucamine from D-glucose

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-D-glucamine from D-glucose, a process of significant interest to researchers, scientists, and professionals in drug development. The primary and most efficient route, reductive amination, is discussed in detail, from its underlying chemical principles to a step-by-step experimental protocol. This document aims to serve as a practical resource, offering insights into reaction optimization, purification, and detailed characterization of the final product. The methodologies presented are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Benzyl-D-glucamine

N-Benzyl-D-glucamine is a polyhydroxylated aminodiol derived from the naturally abundant monosaccharide, D-glucose. Its structure, combining the hydrophilic glucamine backbone with a lipophilic benzyl group, imparts unique physicochemical properties. This amphiphilicity makes it a valuable building block in medicinal chemistry and drug development. Derivatives of N-Benzyl-D-glucamine have been explored for a variety of applications, including as heavy metal chelating agents and as moieties in the synthesis of novel therapeutic compounds.[1] The glucamine portion enhances water solubility and offers multiple sites for further functionalization, while the benzyl group can improve membrane permeability and facilitate interactions with biological targets. A robust and well-characterized synthetic route is therefore essential for its broader application in research and pharmaceutical development.

The Synthetic Approach: Reductive Amination

The most direct and widely employed method for synthesizing N-Benzyl-D-glucamine from D-glucose is reductive amination . This "one-pot" reaction is highly efficient and involves two key stages: the formation of an intermediate imine (or Schiff base) followed by its immediate reduction to the corresponding amine.

Mechanistic Insights

The reaction commences with the nucleophilic attack of the primary amine, benzylamine, on the carbonyl carbon of the open-chain form of D-glucose. This is followed by dehydration to form a transient imine intermediate. The subsequent in-situ reduction of this imine to the stable secondary amine, N-Benzyl-D-glucamine, is the final step. The use of benzylamine is particularly advantageous as it reacts more readily with reducing sugars and produces fewer dimeric byproducts compared to conventional reagents like ammonia or ammonium salts.[2]

A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is often preferred because it is selective for the imine over the carbonyl group of the starting D-glucose. This selectivity is crucial to prevent the undesired reduction of glucose to sorbitol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of N-Benzyl-D-glucamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-Benzyl-D-glucamine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| D-Glucose (anhydrous) | C₆H₁₂O₆ | 180.16 | ≥99% |

| Benzylamine | C₇H₉N | 107.15 | ≥99% |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | ≥95% |

| Methanol (anhydrous) | CH₃OH | 32.04 | ≥99.8% |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | ≥99.7% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |

Step-by-Step Synthesis Procedure

-

Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.0 g (0.1 mol) of anhydrous D-glucose in 100 mL of anhydrous methanol. Stir until the glucose is fully dissolved.

-

Addition of Benzylamine: To the glucose solution, add 11.8 g (11.0 mL, 0.11 mol) of benzylamine. A slight warming of the solution may be observed.

-

pH Adjustment: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The pH should be weakly acidic (around 6-7).

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate beaker, carefully dissolve 6.9 g (0.11 mol) of sodium cyanoborohydride in a minimal amount of methanol (approximately 20 mL). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Addition of Reducing Agent: Add the sodium cyanoborohydride solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Completion: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 24 hours, quench the reaction by slowly adding 50 mL of deionized water. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification by Recrystallization: The resulting aqueous solution may contain a white precipitate of the crude product. Cool the solution in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted benzylamine.[3]

-

Drying: Dry the purified N-Benzyl-D-glucamine in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N-Benzyl-D-glucamine.

Characterization of N-Benzyl-D-glucamine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Benzyl-D-glucamine.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₅ |

| Molar Mass | 271.31 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128-132 °C (literature for similar N-alkyl-D-glucamines)[5] |

| Solubility | Soluble in water, sparingly soluble in ethanol.[5] |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Benzyl-D-glucamine in D₂O is expected to show characteristic signals for the glucamine and benzyl protons.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzyl CH₂: A singlet or a pair of doublets around δ 3.8 ppm for the two benzylic protons.

-

Glucamine Backbone Protons: A series of multiplets in the range of δ 2.5-4.0 ppm corresponding to the protons of the glucamine chain.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the structure.

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm for the carbons of the phenyl ring.

-

Benzyl CH₂: A signal around δ 54 ppm for the benzylic carbon.

-

Glucamine Backbone Carbons: Signals in the range of δ 50-75 ppm for the carbons of the glucamine chain.

4.2.3. FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H and N-H stretching vibrations |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Aromatic C=C stretching |

| 1100-1000 | C-N and C-O stretching |

The presence of the broad O-H/N-H band and the characteristic aromatic and aliphatic C-H stretches, along with the absence of a carbonyl (C=O) peak from the starting D-glucose, confirms the successful synthesis.[6]

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be a cause. Ensure the pH is weakly acidic to promote imine formation. The reaction time can be extended, and the temperature slightly elevated (to 40-50 °C) to drive the reaction to completion.

-

Product Contamination: The primary impurity is often unreacted benzylamine. Thorough washing of the crude product with a non-polar solvent like diethyl ether is effective for its removal. If the product is still impure, a second recrystallization may be necessary.

-

Side Reactions: The main side reaction is the reduction of D-glucose to sorbitol. Using a selective reducing agent like NaBH₃CN minimizes this.

Safety Considerations

-

Benzylamine: Corrosive and causes skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.

-

Sodium Cyanoborohydride: Highly toxic if swallowed, in contact with skin, or if inhaled. It also releases toxic gas in contact with acids. All manipulations should be performed in a well-ventilated fume hood.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of N-Benzyl-D-glucamine from D-glucose via reductive amination is a reliable and efficient method. This guide provides a comprehensive framework, from the underlying theory to a detailed experimental protocol and characterization techniques. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable compound for further applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly pH and the choice of a selective reducing agent, followed by a meticulous purification process.

References

- Yoshida, T., & Lee, Y. C. (1994). Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

PubChem. (n.d.). N-Benzyl-D-glucamine. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). N-Benzyl-D-Glucamine. [Link]

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

-

Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals N-Methyl-D-glucamine, 99% 100 g. [Link]

Sources

- 1. N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine | 74410-48-3 [chemicalbook.com]

- 2. Glycamine formation via reductive amination of oligosaccharides with benzylamine: efficient coupling of oligosaccharides to protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine | C13H21NO5 | CID 14777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Meglumine or N-methyl d-glucamine or N-Methylglucamine Manufacturers [mubychem.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Biological activity of N-Benzyl-D-glucamine

An In-Depth Technical Guide to the Biological Activity of N-Benzyl-D-glucamine and Its Derivatives

Abstract

N-Benzyl-D-glucamine is a versatile chemical scaffold derived from glucose, serving as a foundational molecule in diverse areas of biomedical and pharmaceutical research. While its intrinsic biological activity is limited, its true potential is unlocked through chemical derivatization. This technical guide provides a comprehensive analysis of the primary biological activities associated with N-Benzyl-D-glucamine derivatives. The most prominent application is as a potent heavy metal chelating agent, specifically in the form of N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC), which effectively mobilizes cadmium and mitigates its associated nephrotoxicity. Furthermore, the scaffold is integral to the development of novel anticancer agents, where the benzyl group acts as a key pharmacophore and the glucamine moiety enhances solubility and cellular uptake. Derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation. Beyond therapeutics, N-alkyl-D-glucamines are employed as effective chiral resolving agents for the separation of racemic acidic drugs, a critical process in pharmaceutical manufacturing. This guide delves into the mechanisms of action, provides detailed experimental protocols for assessing these activities, and summarizes key quantitative data, offering researchers and drug development professionals a thorough understanding of this multifaceted compound.

Part 1: Foundational Chemistry and Physicochemical Properties

Introduction to N-Benzyl-D-glucamine: Structure and Synthesis

N-Benzyl-D-glucamine, also known as 1-Deoxy-1-(benzylamino)-D-glucitol, is a sugar alcohol derivative. Its structure consists of a D-glucamine backbone, which is a reduced form of glucosamine, N-substituted with a benzyl group.[1] This combination imparts both hydrophilicity (from the polyol chain) and lipophilicity (from the benzyl group), making it a unique building block in medicinal chemistry.

The synthesis is typically straightforward, often involving the reductive amination of D-glucose with benzylamine. This process forms a Schiff base intermediate, which is then reduced to yield the final N-Benzyl-D-glucamine product. The inherent chirality of the D-glucose starting material is preserved, making it a valuable chiral precursor.

Common Derivatization Strategies

The biological utility of N-Benzyl-D-glucamine is realized through the modification of its secondary amine. This site is nucleophilic and serves as a handle for introducing various functional groups that dictate the molecule's ultimate biological function.

-

Dithiocarbamates: Reaction of the secondary amine with carbon disulfide in an alkaline medium yields N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC).[2] This derivative is the primary form investigated for heavy metal chelation.

-

Glycoconjugates: The benzyl moiety can be functionalized and then conjugated to other molecules, such as carbohydrates, via click chemistry.[3] This strategy is used to enhance targeting of cancer cells, which often overexpress glucose transporters.[3]

-

Metal Complexes: The core structure and its derivatives can act as ligands to coordinate with various metal ions, creating complexes with unique biological properties, including antimicrobial and anti-inflammatory activities.[4][5]

Caption: Key derivatization pathways of N-Benzyl-D-glucamine.

Part 2: Primary Biological Activity: Heavy Metal Chelation

The most extensively documented biological application of an N-Benzyl-D-glucamine derivative is the chelation and detoxification of heavy metals, particularly cadmium (Cd²⁺). This activity is embodied by N-Benzyl-D-glucamine dithiocarbamate (NBG-DTC).

Mechanism of Action: NBG-DTC in Cadmium Mobilization

Cadmium is a toxic heavy metal that accumulates primarily in the liver and kidneys, leading to significant organ damage, including severe nephrotoxicity.[2][6] The therapeutic challenge lies in mobilizing this stored cadmium for excretion without causing redistribution to other sensitive tissues like the brain.[7]

NBG-DTC functions as a highly effective chelating agent. The dithiocarbamate group provides a strong bidentate sulfur ligand that avidly binds to soft metal ions like cadmium. The benzyl group enhances the lipophilicity of the molecule, which improves its ability to cross cell membranes and access intracellular cadmium deposits.[2] Once the stable Cd-(NBG-DTC)₂ complex is formed, it is transported out of the cell and primarily excreted via the biliary route into the feces.[7] Crucially, this complex is not reabsorbed from the intestinal tract, preventing enterohepatic recirculation and ensuring permanent removal from the body.[7]

Caption: Mechanism of NBG-DTC-mediated cadmium chelation and excretion.

In Vivo Efficacy: Preclinical Data

Studies in rat models have demonstrated that administration of NBG-DTC following cadmium exposure leads to a significant increase in the biliary excretion of cadmium.[7] This is accompanied by a marked decrease in cadmium concentrations in the liver and kidneys, the primary storage organs.[2][6] Importantly, this treatment effectively reduces the biochemical markers of renal damage, such as urinary protein and enzyme excretion, and mitigates the pathological necrosis of proximal tubular cells caused by cadmium.[6]

Data Summary: Cadmium Mobilization Efficacy

The following table summarizes the comparative efficacy of N-Alkyl-D-Glucamine Dithiocarbamates in reducing cadmium levels in preclinical models.

| Compound | Dose (µmol/kg) | Organ | % Reduction in Cadmium vs. Control | Reference |

| NBG-DTC (Benzyl) | 1200 | Liver | 22% | [2] |

| NBG-DTC (Benzyl) | 1200 | Kidney | 49% | [2] |

| N-Propyl-D-glucamine DTC | 1200 | Liver | <15% | [2] |

| N-Amyl-D-glucamine DTC | 1200 | Liver | <15% | [2] |

Experimental Protocol: In Vivo Assessment of Cadmium Chelation

This protocol describes a self-validating system to assess the efficacy of a chelating agent like NBG-DTC in a rodent model of cadmium toxicity.

Objective: To quantify the effect of NBG-DTC on the tissue distribution and excretion of cadmium.

Methodology:

-

Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in metabolic cages to allow for separate collection of urine and feces.

-

Cadmium Exposure: Administer a single intraperitoneal (i.p.) injection of ¹⁰⁹CdCl₂ (1 mg Cd/kg containing 10 µCi ¹⁰⁹Cd). The use of a radioactive tracer allows for sensitive and accurate quantification in tissues and excreta.

-

Acclimation Period: Allow 24 hours for the cadmium to distribute and accumulate in target organs, mimicking a stored body burden.

-

Treatment Groups (n=6 per group):

-

Group 1 (Control): Inject with saline vehicle.

-

Group 2 (Treatment): Inject i.p. with NBG-DTC (e.g., 400 µmol/kg).

-

-

Sample Collection: Collect urine and feces at 24-hour intervals for 48-72 hours post-treatment.

-

Tissue Harvesting: At the end of the collection period, euthanize the animals. Harvest key organs: liver, kidneys, brain, testes, and a sample of blood.

-

Quantification:

-

Measure the radioactivity in urine, feces, and harvested tissues using a gamma counter.

-

Calculate the percentage of the initial administered dose of ¹⁰⁹Cd in each sample.

-

-

Validation & Causality:

-

Self-Validation: A successful outcome is defined by a statistically significant increase in ¹⁰⁹Cd in the feces of the NBG-DTC group compared to the control group, coupled with a significant decrease of ¹⁰⁹Cd in the liver and kidneys.

-

Causality Check: The lack of a significant increase in ¹⁰⁹Cd in the brain or testes validates that the treatment does not cause harmful redistribution of the metal.[7]

-

Part 3: Anticancer and Cytotoxic Properties

The N-Benzyl-D-glucamine scaffold is a promising platform for the design of novel anticancer agents. This strategy leverages two key biological principles: the importance of the benzyl group as a pharmacophore in many anticancer drugs and the increased glucose uptake of cancer cells (the Warburg effect).[3][8]

Mechanism: Induction of Apoptosis via ROS Generation

Dithiocarbamate derivatives of N-Benzyl-D-glucamine have been shown to exert cytotoxic effects on cancer cells.[2] The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels create a state of oxidative stress that damages cellular components and triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of executioner caspases like caspase-3, leading to programmed cell death.[2]

Caption: Apoptotic pathway induced by NBG-DTC derivatives in cancer cells.

Data Summary: In Vitro Cytotoxicity

Glucopyranosyl-conjugated benzyl derivatives have shown potent and selective activity against cancer cells compared to normal cells.

| Compound | Cell Line (Cancer) | IC₅₀ (µM) | Cell Line (Normal) | IC₅₀ (µM) | Selectivity Index | Reference |

| 8d | HCT-116 (Colon) | 12.3 | 293T (Kidney) | 102.7 | 8.3 | [3] |

| 5-FU | HCT-116 (Colon) | 13.9 | 293T (Kidney) | 13.5 | 1.0 | [3] |

Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Benzyl-D-glucamine derivatives on cancer cell proliferation.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., HCT-116) and a non-cancerous control cell line (e.g., 293T) in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for 48-72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is bioreduced by viable cells into a colored formazan product.

-

Incubate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Analysis & Validation:

-

Data Normalization: Subtract the background absorbance (medium only) and normalize the results to the vehicle control wells (defined as 100% viability).

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Self-Validation: The protocol is validated by obtaining a clear dose-response curve. Comparing the IC₅₀ value for the cancer cell line against the normal cell line provides the selectivity index, a key measure of therapeutic potential.[3]

-

Part 4: Applications in Pharmaceutical Development

Chiral Resolution of Acidic Drugs

Many pharmaceuticals are chiral molecules, where only one enantiomer provides the therapeutic benefit while the other may be inactive or cause adverse effects. Regulatory agencies often require the development of single-enantiomer drugs. N-alkyl-D-glucamines, including the parent compound, serve as effective chiral resolving agents for separating racemic mixtures of acidic drugs, such as NSAIDs like ibuprofen.[9][10]

The process relies on the formation of diastereomeric salts. The basic amine group of the N-alkyl-D-glucamine reacts with the acidic group (e.g., carboxylic acid) of the racemic drug. This creates a pair of diastereomers ((R)-drug-(S)-amine and (S)-drug-(S)-amine), which, unlike enantiomers, have different physicochemical properties, most importantly, different solubilities. This solubility difference allows for their separation via fractional crystallization.[10]

Caption: Workflow for chiral resolution using an N-Alkyl-D-Glucamine.

References

- N-Benzylglucamine Dithiocarbam

- Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer.

- Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels.

- Penicillin. Wikipedia.

- N-Benzyl-D-Glucamine. PubChem.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Effect of N-benzyl-D-glucamine dithiocarbamate on distribution and excretion of cadmium in r

- Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives.

- Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI.

- Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.

- Meglumine. Wikipedia.

- Effect of N-benzyl-D-glucamine dithiocarbamate on the renal toxicity produced by subacute exposure to cadmium in r

- Method for preparing N-methyl-D-glucamine salt.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI.

- Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Journal of the American Chemical Society.

- Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. PubMed Central.

- N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheum

- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.

- Effect of N-benzyl-D-glucamine dithiocarbamate on lipid peroxidation in testes of rats tre

- N-Methyl-D-Glucamine(Or) Meglumine. Molkem.

- Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions (RSC Publishing).

- Meglumine (Methylglucamine) | Contrast Agent. MedchemExpress.com.

- WO 96/19431. Googleapis.com.

- N-Octyl-D-glucamine: A Specialized Resolving Agent for Chiral Drug Separ

- Meglumine or N-Methylglucamine BP Ph Eur USP Grade Manufacturers. Anmol Chemicals.

- N-Ethyl-D-glucamine | Biochemical Assay Reagent. MedChemExpress.

- Vol. 13 No. 4s (2023). Journal of Chemical Health Risks.

Sources

- 1. N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine | C13H21NO5 | CID 14777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzylglucamine Dithiocarbamate [benchchem.com]

- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of N-benzyl-D-glucamine dithiocarbamate on the renal toxicity produced by subacute exposure to cadmium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-benzyl-D-glucamine dithiocarbamate on distribution and excretion of cadmium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Biological Mechanisms of N-Benzyl-D-glucamine and Its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-Benzyl-D-glucamine is a synthetic intermediate that serves as a scaffold for a variety of biologically active molecules. While N-Benzyl-D-glucamine itself is not typically the subject of direct mechanistic studies, its constituent parts—the N-benzyl group and the D-glucamine moiety—are instrumental in defining the therapeutic actions of its derivatives. This guide provides an in-depth exploration of the mechanisms of action of key N-Benzyl-D-glucamine derivatives in biological systems. We will dissect the roles of the benzyl pharmacophore and the glucamine targeting moiety to understand their contributions to heavy metal chelation, anticancer activity, and glycemic control. This document synthesizes data from preclinical studies, presents detailed experimental protocols, and visualizes the underlying biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The N-Benzyl-D-glucamine Scaffold

N-Benzyl-D-glucamine is a conjugate of a benzyl group and a glucose-derived amine. Its utility in medicinal chemistry lies in its bifunctional nature. The D-glucamine portion, being a sugar analog, can enhance aqueous solubility and leverage biological transport mechanisms, particularly those for glucose. The N-benzyl group, a common pharmacophore, often contributes to the molecule's cytotoxic or enzymatic inhibitory properties. This guide will explore how these two components work in concert to produce the therapeutic effects observed in three distinct classes of N-Benzyl-D-glucamine derivatives:

-

Heavy Metal Chelators: Exemplified by N-Benzylglucamine Dithiocarbamate (BGD), which is investigated for its ability to sequester and promote the excretion of toxic heavy metals.

-

Anticancer Agents: Glucopyranosyl-conjugated benzyl derivatives that selectively target cancer cells and induce apoptosis.

-

Antidiabetic Agents: N-benzylsuccinimide derivatives that exhibit inhibitory effects on carbohydrate-metabolizing enzymes.

By examining these derivatives, we can elucidate the mechanistic principles that can be applied to the design of novel therapeutics based on the N-Benzyl-D-glucamine scaffold.

The Dual Roles of the N-Benzyl and D-Glucamine Moieties

The D-Glucamine Moiety: A Vehicle for Targeted Delivery and Improved Pharmacokinetics

The D-glucamine component of the scaffold plays a crucial role in the pharmacokinetic profile and targeting capabilities of its derivatives. Its high density of hydroxyl groups imparts significant water solubility, which is a desirable characteristic for drug candidates. Furthermore, its structural similarity to glucose allows it to be recognized by glucose transporters (GLUTs). Cancer cells, in particular, often overexpress GLUTs to meet their high energy demands, a phenomenon known as the Warburg effect. This provides a pathway for the targeted delivery of cytotoxic agents conjugated to a glucamine or glucose moiety, enhancing their selectivity for cancer cells over healthy tissues.[1]

The N-Benzyl Group: A Versatile Pharmacophore

The benzyl group is a frequently encountered pharmacophore in a wide range of therapeutic agents, including anticancer drugs.[2] Its lipophilic nature can facilitate cell membrane penetration, and its aromatic ring can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. The benzyl motif is often a critical component for the cytotoxic activity of the compounds in which it is found.[2]

Mechanisms of Action of N-Benzyl-D-glucamine Derivatives

Heavy Metal Chelation by N-Benzylglucamine Dithiocarbamate (BGD)

N-Benzylglucamine Dithiocarbamate (BGD) is a potent chelating agent that has been investigated for its efficacy in the detoxification of heavy metals such as cadmium and lead.[3][4]

Mechanism of Action: The dithiocarbamate group of BGD is the functional unit responsible for chelation. The two sulfur atoms in this group form strong coordinate bonds with heavy metal ions, creating a stable, five-membered ring complex. This complex sequesters the metal ion, preventing it from interacting with and damaging biological macromolecules. The N-benzyl-D-glucamine backbone of the molecule enhances its solubility and facilitates its transport and excretion from the body. Studies suggest that the BGD-metal complex may be transported into hepatocytes via a facilitated diffusion system and subsequently secreted through organic anion transport systems.[5]

Quantitative Data on Chelation Efficacy:

| Metal | Chelator | Effect | Reference |

| Lead | N-Benzyl-D-glucamine dithiocarbamate (BGD) | Reduced hepatic and renal lead levels; enhanced urinary and fecal excretion of lead. | [3][4] |

| Cadmium | N-Benzylglucamine Dithiocarbamate (BGD) | Significantly enhances the fecal and urinary excretion of cadmium from the liver and kidneys. | [5] |

Proposed Pathway for BGD-Mediated Heavy Metal Detoxification:

Caption: Proposed pathway for BGD-mediated heavy metal detoxification.

Anticancer Activity of Glucopyranosyl-Conjugated Benzyl Derivatives

Derivatives in which a benzyl group is conjugated to a glucopyranosyl moiety (structurally similar to glucamine) have shown promise as selective anticancer agents.[6]

Mechanism of Action: These compounds are thought to exert their anticancer effects through a multi-step process. First, the glucose moiety facilitates their uptake into cancer cells via overexpressed GLUTs. Once inside the cell, the benzyl pharmacophore is released and can induce apoptosis (programmed cell death). While the precise intracellular targets of the benzyl group are still under investigation, the induction of apoptosis is a common mechanism for many cytotoxic anticancer drugs.[6]

Quantitative Data on Cytotoxicity:

| Compound | HCT-116 IC₅₀ (µM) | 293T IC₅₀ (µM) | Selectivity Index (293T/HCT-116) |

| 5-FU | 3.62 ± 1.22 | 9.13 ± 1.63 | 2.52 |

| 8c | 6.40 ± 0.20 | 19.57 ± 0.13 | 3.06 |

| 8d | 2.88 ± 0.32 | 31.35 ± 0.10 | 10.89 |

| 8e | 4.17 ± 0.06 | 8.10 ± 0.08 | 1.94 |

| 8f | 7.04 ± 0.06 | 22.41 ± 0.05 | 3.18 |

| 8g | 4.55 ± 0.23 | 11.67 ± 0.16 | 2.56 |

| Data from a study on glucopyranosyl-conjugated benzyl derivatives.[2] |

Signaling Pathway for Apoptosis Induction:

Caption: Proposed signaling pathway for apoptosis induction.

Antidiabetic Activity of N-Benzylsuccinimide Derivatives

While not direct derivatives of N-Benzyl-D-glucamine, N-benzylsuccinimide compounds share the N-benzyl moiety and have been investigated for their potential as antidiabetic agents.[3][7]

Mechanism of Action: One of the primary strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting the enzymes responsible for carbohydrate digestion. N-benzylsuccinimide derivatives have been shown to inhibit α-amylase and α-glucosidase, two key enzymes in this process. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a more gradual increase in blood glucose levels after a meal.[3][7]

Quantitative Data on Enzyme Inhibition:

| Compound | α-Amylase IC₅₀ (µg/ml) | α-Glucosidase IC₅₀ (µg/ml) |

| Baicalein | 48.40 | 16.03 |

| Data from a study on the α-amylase and α-glucosidase inhibitory activity of Baicalein.[8] |

Mechanism of α-Glucosidase and α-Amylase Inhibition:

Caption: Inhibition of carbohydrate-digesting enzymes.

Experimental Protocols

MTT Assay for Cytotoxicity of Anticancer Agents

This protocol describes a method for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][10]

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., a glucopyranosyl-conjugated benzyl derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Cell Treatment: Prepare serial dilutions of the test compound in complete culture medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

Caption: A typical workflow for an MTT cytotoxicity assay.

α-Glucosidase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of a compound against α-glucosidase.[11]

Principle: This assay measures the activity of α-glucosidase by monitoring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Test compound (e.g., an N-benzylsuccinimide derivative)

-

Acarbose (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare solutions of the enzyme, substrate, test compound, and positive control in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations to the sample wells. Add 50 µL of the positive control to its designated wells and 50 µL of buffer to the control wells.

-

Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Substrate Addition: Add 50 µL of the pNPG solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 20 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The N-Benzyl-D-glucamine scaffold represents a versatile platform for the development of novel therapeutic agents. By understanding the distinct roles of the N-benzyl and D-glucamine moieties, researchers can rationally design derivatives with enhanced efficacy and selectivity for a range of biological targets. The examples of heavy metal chelators, targeted anticancer agents, and enzyme inhibitors discussed in this guide highlight the potential of this chemical framework. Future research in this area should focus on elucidating the precise intracellular targets of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical applications.

References

-

ResearchGate. (2025). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

-

PubMed. (n.d.). Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

-

Royal Society Publishing. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

-

OUCI. (n.d.). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Informatics Journals. (n.d.). In-Vitro and In-Silico Alpha Amylase and Alpha Glucosidase Inhibitory Activity of Baicaelin. Retrieved from [Link]

-

YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

-

PubMed Central. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, C26 – colon carcinoma cell line, RMS – human rhabdomyosarcoma cell line, () – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05)*. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Retrieved from [Link]

-

Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). Retrieved from [Link]

-

Transformation Enzyme Corp. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelation in metal intoxication LI: efficacy of amphipathic dithiocarbamates in mobilization of lead in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of N-Benzyl-D-glucamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-D-glucamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-Benzyl-D-glucamine (C₁₃H₂₁NO₅), a polyhydroxylated alkaloid derivative of significant interest in pharmaceutical and chemical research.[1][2] As a derivative of D-glucose, it combines the structural features of a sugar alcohol and a secondary benzylic amine, making it a valuable chelating agent and a versatile synthetic intermediate.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The structural elucidation of molecules like N-Benzyl-D-glucamine is foundational to understanding their chemical behavior and biological activity. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns that offer further structural clues. Together, they provide an unambiguous confirmation of the molecule's identity and purity.

Molecular Structure of N-Benzyl-D-glucamine

The structure consists of a D-glucitol (sorbitol) backbone where the amino group at the C1 position is substituted with a benzyl group.

Caption: 2D structure of N-Benzyl-D-glucamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution.[5] For N-Benzyl-D-glucamine, ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons within the benzyl and glucamine moieties, respectively.[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of N-Benzyl-D-glucamine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for carbohydrate-like structures to exchange labile -OH and -NH protons, simplifying the spectrum.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex signals of the glucamine backbone.[6]

-

¹H NMR Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard like TMS or a residual solvent peak.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum can be divided into three main regions: the aromatic protons, the benzylic and glucamine backbone protons, and the exchangeable protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (C₆H₅) | 7.2 – 7.4 | Multiplet (m) | - | Protons on the benzyl ring. The exact pattern depends on the solvent. |

| Benzylic (Ar-CH₂-N) | ~3.7 – 3.9 | Singlet (s) or AB quartet | - | Two protons adjacent to the nitrogen and the aromatic ring. |

| Glucamine H-1, H-1' | ~2.6 – 2.8 | Multiplet (m) | - | Protons on the carbon adjacent to the nitrogen. |

| Glucamine H-2 to H-6 | ~3.4 – 4.0 | Overlapping Multiplets | - | Complex region due to similar chemical environments of the CH-OH and CH₂-OH protons.[6][7] |

| Hydroxyl (-OH), Amine (-NH) | Variable (broad) | Singlet (br s) | - | Positions are concentration and temperature-dependent; signal disappears in D₂O. |

Causality: The aromatic protons are deshielded by the ring current and appear downfield. The glucamine protons are in a crowded, electron-rich environment, leading to significant signal overlap in the 3.4-4.0 ppm range.[7] Using a higher field instrument or 2D NMR techniques (like COSY and HSQC) is essential for definitive assignment of this region.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C₆H₅) | 127 – 130 | Aromatic carbons of the benzyl group. |

| Aromatic (C₆H₅, ipso) | ~138 – 140 | The carbon of the aromatic ring attached to the CH₂ group. |

| Glucamine C-2 to C-5 | 68 – 77 | Carbons bearing hydroxyl groups within the sugar backbone.[5][6] |

| Glucamine C-6 (-CH₂OH) | ~64 | The terminal hydroxymethyl carbon.[6] |

| Glucamine C-1 (-CH₂-N) | ~55 | Carbon adjacent to the amine nitrogen. |

| Benzylic (Ar-CH₂-N) | ~54 | Benzylic carbon adjacent to the nitrogen. |

Causality: The chemical shifts of the glucamine carbons are characteristic of polyols.[6] The aromatic carbons appear in the typical downfield region (120-140 ppm), while the aliphatic carbons are found upfield. The attachment to electronegative oxygen and nitrogen atoms shifts these aliphatic carbons downfield compared to simple alkanes.[8]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For N-Benzyl-D-glucamine, IR confirms the presence of hydroxyl, amine, and aromatic groups.

Experimental Protocol: IR Analysis

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: Place a small amount of the solid N-Benzyl-D-glucamine sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to their corresponding functional group vibrations.

IR Spectral Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3500 – 3200 (broad) | O-H Stretch, N-H Stretch | Alcohol (O-H), Amine (N-H) | A very broad and intense band due to extensive hydrogen bonding from the multiple hydroxyl groups and the secondary amine.[9][10][11] |

| 3100 – 3000 | C-H Stretch | Aromatic C-H | Characteristic of the benzyl group. |

| 3000 – 2850 | C-H Stretch | Aliphatic C-H | From the CH₂ and CH groups of the benzyl and glucamine moieties. |

| 1650 – 1580 | N-H Bend | Secondary Amine (N-H) | Confirms the presence of the secondary amine.[9][12] |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | A series of absorptions confirming the benzene ring. |

| 1250 – 1020 (strong) | C-N Stretch, C-O Stretch | Aliphatic Amine, Alcohol | A strong, complex region with contributions from both C-N and C-O single bond stretching.[9][11] |

| 910 – 665 (broad) | N-H Wag | Secondary Amine (N-H) | A broad band characteristic of primary and secondary amines.[9] |

Trustworthiness: The IR spectrum provides a self-validating system. The simultaneous presence of a very broad O-H/N-H band, aromatic C=C stretching, and strong C-O stretching bands is highly characteristic of a polyhydroxylated aromatic amine structure, corroborating the proposed identity of N-Benzyl-D-glucamine.

Caption: General workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like N-Benzyl-D-glucamine.[14]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation for positive-ion mode.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion. For N-Benzyl-D-glucamine (C₁₃H₂₁NO₅, Exact Mass: 271.14197 Da), the protonated molecule [M+H]⁺ should be observed at m/z 272.1492.[15]

-

Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion (m/z 272.1) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

MS Spectral Data Interpretation

| m/z (charge/mass ratio) | Proposed Ion/Fragment | Fragmentation Pathway |

| 272.15 | [M+H]⁺ | Protonated molecular ion |

| 254.14 | [M+H - H₂O]⁺ | Loss of one water molecule from the polyol chain.[2] |

| 236.13 | [M+H - 2H₂O]⁺ | Loss of two water molecules.[2] |

| 180.08 | [C₆H₁₄NO₅]⁺ | Cleavage of the benzyl C-N bond (loss of C₇H₇ radical). |

| 162.07 | [C₆H₁₂NO₄]⁺ | Fragment from the glucamine chain, often involving loss of water. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment of benzyl compounds. |

Expertise: The fragmentation of N-Benzyl-D-glucamine is driven by its key structural features. The polyol backbone readily loses water molecules under energetic conditions.[2] The most significant fragmentation is the alpha-cleavage adjacent to the nitrogen, which is a classic pathway for amines.[10][16] This can result in the loss of the benzyl group, but the formation of the highly stable m/z 91 tropylium cation is often a dominant and diagnostic peak in the mass spectrum of benzyl-containing compounds.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of N-Benzyl-D-glucamine through NMR, IR, and MS provides a robust and comprehensive structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, amine, and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The convergence of data from these three orthogonal techniques affords a high degree of confidence in the identity and structure of the molecule, an essential requirement for its application in research and development.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

- Zhang, N., et al. (2013). Rapid detection of polyhydroxylated alkaloids in mulberry using leaf spray mass spectrometry. Analytical Methods, 5(8), 2035-2040. Royal Society of Chemistry.

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Zhang, N., et al. (2013). Rapid detection of polyhydroxylated alkaloids in mulberry using leaf spray mass spectrometry. Analytical Methods, 5(8), 2035-2040. DOI:10.1039/C3AY00018D.

- Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19.

-

PubChem. (n.d.). N-Benzyl-D-Glucamine. Retrieved from [Link]

- Ye, Y., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 4026.

-

ResearchGate. (n.d.). ¹H nuclear magnetic resonance spectra of the sugar content. Retrieved from [Link]

- Guntupalli, C., et al. (2017). A Review on Spectroscopic Analysis of Phytopharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 12-18.

- Van der Kerk-van Hoof, A., et al. (1991). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose.

- Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry.

- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine functionalities. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of polyols. Retrieved from [Link]

- Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(15), 9195-9233.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-D-glucamine. Retrieved from [Link]

- Li, Y., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 199, 112398.

- Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(15), 9195-9233.

- Molyneux, R. J., et al. (2002). Polyhydroxy alkaloids: Chromatographic analysis.

-

Molyneux, R. J., Gardner, D. R., & Colegate, S. M. (2002). Polyhydroxy alkaloids: chromatographic analysis. Semantic Scholar. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Retrieved from [Link]

- Barreto-Bergter, E., et al. (2012). 1D 1H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH2). Journal of Glycomics & Lipidomics, S5.

-